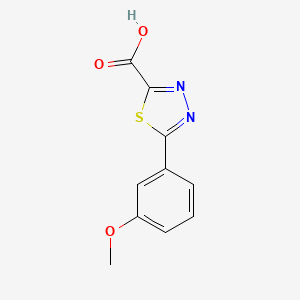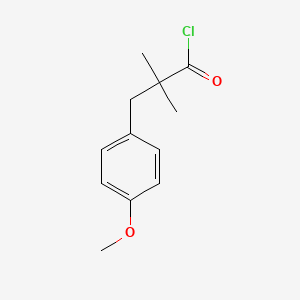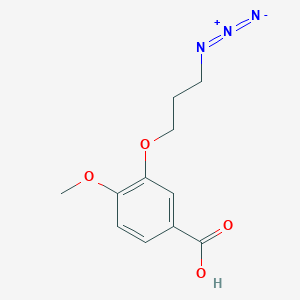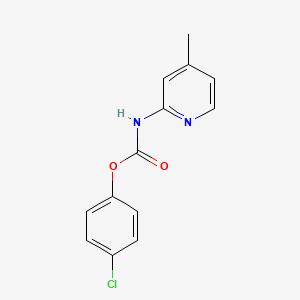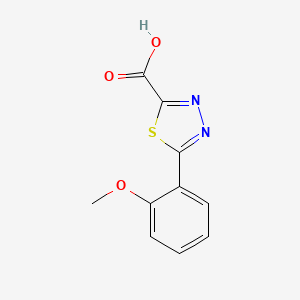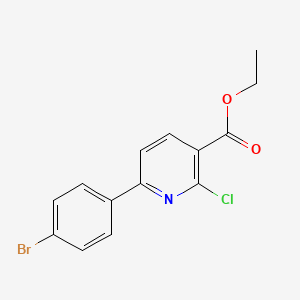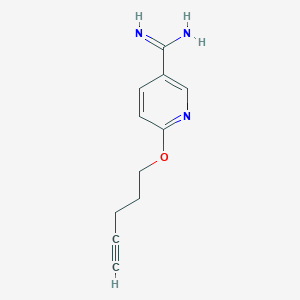
6-(Pent-4-ynyloxy)pyridine-3-carboximidamide
Overview
Description
6-(Pent-4-ynyloxy)pyridine-3-carboximidamide (6-PPCA) is a small molecule that has been used in a variety of scientific research applications. It is a member of the pyridine-3-carboximidamide family of compounds and has been studied for its potential therapeutic and biochemical effects.
Scientific Research Applications
6-(Pent-4-ynyloxy)pyridine-3-carboximidamide has been used in a variety of scientific research applications. It has been studied for its potential therapeutic effects in the treatment of cancer, inflammation, and other diseases. 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide has also been studied for its potential effects on the central nervous system, including its ability to modulate neurotransmitter release and to act as an agonist at certain serotonin receptors. Additionally, 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide has been studied for its potential effects on the cardiovascular system, including its ability to modulate cardiac function and to act as an antagonist at certain adrenergic receptors.
Mechanism of Action
The mechanism of action of 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide is not fully understood. However, it is believed to act as an agonist at certain serotonin receptors, as well as an antagonist at certain adrenergic receptors. Additionally, 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide has been shown to modulate neurotransmitter release, as well as to modulate cardiac function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide have been studied in a variety of scientific research applications. In animal models, 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide has been shown to reduce inflammation, modulate neurotransmitter release, and act as an agonist at certain serotonin receptors. Additionally, 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide has been shown to modulate cardiac function and act as an antagonist at certain adrenergic receptors.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide in lab experiments include its small size, which allows for easy synthesis and handling, as well as its ability to modulate neurotransmitter release and act as an agonist and antagonist at certain receptors. Additionally, 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide has been shown to be non-toxic and non-immunogenic, making it suitable for use in animal models.
The limitations of using 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide in lab experiments include its limited solubility in water, which can make it difficult to dissolve in solutions. Additionally, the effects of 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide on the cardiovascular system have not been fully characterized, making it difficult to predict the potential effects of 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide on this system.
Future Directions
The future directions for 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide research include further studies into its potential therapeutic effects, as well as its potential effects on the cardiovascular system. Additionally, further studies into its mechanism of action and its potential effects on other systems, such as the immune system, are needed. Additionally, further studies into the synthesis of 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide, as well as its potential toxicity and immunogenicity, are needed. Finally, further studies into the potential applications of 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide in drug delivery systems are needed.
properties
IUPAC Name |
6-pent-4-ynoxypyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-3-4-7-15-10-6-5-9(8-14-10)11(12)13/h1,5-6,8H,3-4,7H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFZVQRBONXNOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1=NC=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pent-4-ynyloxy)pyridine-3-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(2-Azidoethoxy)phenyl]acetic acid](/img/structure/B1410928.png)
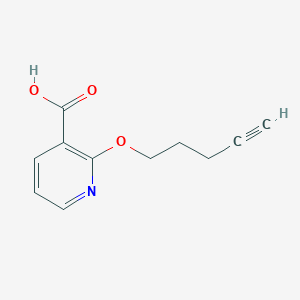
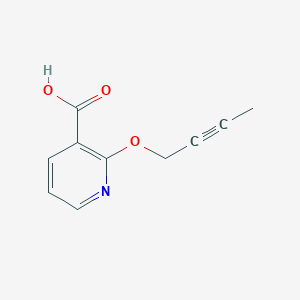
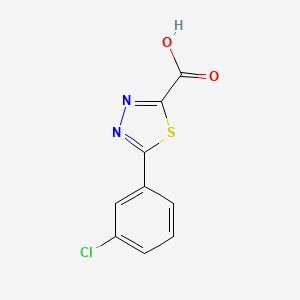
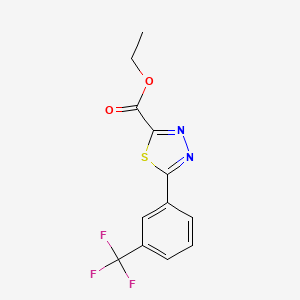
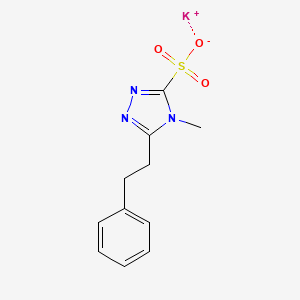
![2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride](/img/structure/B1410936.png)
![[6-(Pent-4-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1410938.png)
